(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098109-29-4
VCID: VC3132216
InChI: InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2
SMILES: C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

CAS No.: 2098109-29-4

Cat. No.: VC3132216

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol - 2098109-29-4

Specification

CAS No. 2098109-29-4
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name [6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol
Standard InChI InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2
Standard InChI Key BTHYDJQOCXYDLJ-UHFFFAOYSA-N
SMILES C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl
Canonical SMILES C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl

Introduction

Chemical Structure and Properties

Basic Identification

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClN₃O
Molecular Weight253.73 g/mol
SMILES NotationOCC1CN(c2nccnc2Cl)CC12CCC2
Physical StateNot specified-
SolubilityNot specified-
Melting PointNot available
Boiling PointNot available

The molecular structure contains several functional groups that contribute to its chemical behavior: a primary alcohol (hydroxymethyl group), a tertiary amine (within the azaspiro system), and a chloro-substituted pyrazine ring. The presence of the hydroxyl group likely contributes to hydrogen bonding capabilities, potentially enhancing water solubility compared to similar structures lacking this functional group. The chlorine substituent on the pyrazine ring may influence the compound's lipophilicity and electronic properties.

Synthetic Approaches

Building Block Approach

The synthesis could potentially employ a building block approach where the 6-azaspiro[3.4]octane core is first constructed or obtained commercially. Related compounds such as 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3) mentioned in the search results could serve as precursors or provide insights into the synthetic methodology . The hydroxymethyl group at the 8-position might be introduced via reduction of a corresponding carboxylic acid or ester derivative, or through hydroxymethylation reactions.

N-Functionalization

The N-functionalization of the azaspiro scaffold with the 3-chloropyrazin-2-yl group likely involves nucleophilic aromatic substitution reactions. The nitrogen of the azaspiro system can act as a nucleophile to displace a leaving group on the pyrazine ring. Information about the related compound (6-Chloropyrazin-2-yl)methanol (CAS: 1240602-95-2) suggests that chloropyrazine derivatives are accessible and can be utilized as intermediates in such synthetic pathways .

Structural Analogues and Related Compounds

Chloropyrazine Derivatives

The search results include information about (6-Chloropyrazin-2-yl)methanol (CAS: 1240602-95-2), which shares the chloropyrazine motif with our target compound . This related structure has a molecular weight of 144.56 g/mol and formula C₅H₅ClN₂O. While simpler in structure than our target compound, it provides useful comparative data for understanding the chemical behavior of the chloropyrazine portion. The physical properties of this related compound include a reported boiling point of 255.7±35.0 °C at 760 Torr and a density of 1.422±0.06 g/cm³ at 20°C .

Azaspiro Compounds

Other azaspiro compounds appearing in the search results include 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone (CID: 75426260) and 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3) . These compounds share the same azaspiro[3.4]octane core structure but differ in their substituents and functionality. The structural similarities suggest that synthetic methodologies and biological activities might have overlapping features with our target compound.

Structural Comparison

Table 2. Comparison of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanolC₁₂H₁₆ClN₃O253.73Target compound with hydroxymethyl at 8-position
(6-Chloropyrazin-2-yl)methanolC₅H₅ClN₂O144.56Lacks azaspiro system, simpler structure
6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanoneC₁₄H₁₅Cl₂NO₂300.2Different N-substituent, ketone functionality
8-Amino-6-azaspiro[3.4]octan-5-oneC₇H₁₂N₂O140.19 (calculated)Amino group at 8-position, ketone at 5-position

Analytical Characterization

X-ray Crystallography

Future Research Directions

Structural Modifications and Derivatives

Future research could explore structural modifications of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol to generate new derivatives with enhanced properties. Potential modifications include:

  • Substitution of the chlorine atom with other halogens or functional groups

  • Functionalization of the hydroxymethyl group to create esters, ethers, or carbamates

  • Introduction of additional substituents on the azaspiro scaffold

  • Replacement of the pyrazine ring with other heterocycles

These structural variations could lead to compounds with improved physicochemical properties, enhanced binding affinity for biological targets, or novel biological activities.

Biological Evaluation

Comprehensive biological screening of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol against a range of targets would help identify potential therapeutic applications. Based on the structural features, evaluation against enzyme targets, receptor systems, and cellular pathways involved in various disease states would be valuable. The presence of the azaspiro system suggests potential activity in central nervous system disorders, while the heterocyclic component may contribute to activity against infectious disease targets.

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